molecular formula C11H14ClNO3S B1525379 Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate CAS No. 1275177-44-0

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate

Cat. No. B1525379
M. Wt: 275.75 g/mol
InChI Key: VZZFKEVQOJQAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a chemical compound . Its IUPAC name is ethyl 2- (2-chloropropanamido)-4-methylthiophene-3-carboxylate .


Molecular Structure Analysis

The molecule contains several types of bonds. It has non-H bonds, multiple bonds, rotatable bonds, double bonds, an ester (aliphatic), and a secondary amide (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 332.81 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate serves as a precursor in the synthesis of novel compounds with potential biological and industrial applications. For example, it has been used in the synthesis of new thieno[2,3-d]pyrimidines showing inhibitory activities against plant growth, indicating its use in developing herbicides (Wang et al., 2010). Similarly, thiophene derivatives synthesized from related compounds have shown promising anti-cancer properties, highlighting its significance in medicinal chemistry (Mohareb et al., 2016).

Material Science Applications

In material science, specifically in the textile industry, derivatives of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate have been used to synthesize new disperse dyes for polyester fibers. These dyes exhibit very good wash, perspiration, sublimation, and rub fastness ratings, although they have poor photostability (Iyun et al., 2015). This application underscores the compound's role in developing new materials with specific properties for industrial applications.

Pharmaceutical Research

In pharmaceutical research, various derivatives of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate have been synthesized and evaluated for their medicinal properties. For instance, compounds synthesized using this chemical as a starting point have been assessed for their antimicrobial activities, revealing promising applications in developing new antimicrobial agents (Abu‐Hashem et al., 2011). Additionally, its derivatives have been explored for antitumor activities, with some showing potential against various human tumor cell lines (El-Subbagh et al., 1999), indicating its utility in cancer research.

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-5-6(2)17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZFKEVQOJQAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.